molecular formula C12H13NO3 B13344540 Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate

Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate

Cat. No.: B13344540
M. Wt: 219.24 g/mol
InChI Key: GZXNXXQNUUBXSP-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate is a chemical compound belonging to the class of isoindoline derivatives Isoindolines are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate typically involves the reaction of 2-formylbenzoic acid with an amine to form an imine intermediate. This intermediate is then activated and reacted with an isocyanide to form the desired product . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the isoindoline ring.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxoisoindoline-5-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 1-oxoisoindoline-5-carboxylate: Lacks the methyl group at the 7-position.

    7-Methyl-1-oxoisoindoline-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Ethyl 7-methyl-1-oxoisoindoline-5-carboxylate is unique due to the presence of both the ethyl ester and the methyl group at the 7-position. This combination of functional groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 7-methyl-1-oxo-2,3-dihydroisoindole-5-carboxylate

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)8-4-7(2)10-9(5-8)6-13-11(10)14/h4-5H,3,6H2,1-2H3,(H,13,14)

InChI Key

GZXNXXQNUUBXSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)C)C(=O)NC2

Origin of Product

United States

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